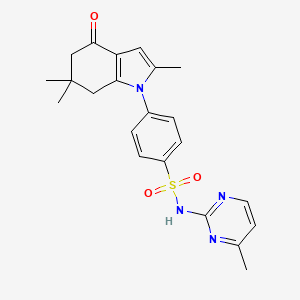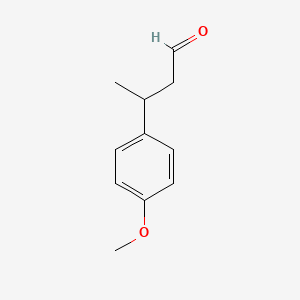![molecular formula C13H16N2O2 B2430115 N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide CAS No. 2411310-66-0](/img/structure/B2430115.png)
N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide, also known as OPI-15506, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of enamide derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide has been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes, including neuroprotection and cell survival.
Biochemische Und Physiologische Effekte
N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide is its high yield and purity, which makes it suitable for large-scale production. Additionally, N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide has shown promising results in various preclinical studies, indicating its potential therapeutic applications. However, one of the limitations of N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide is the lack of clinical data, which makes it difficult to assess its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide. One of the main areas of research is the development of more potent and selective analogs of N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide, which can improve its therapeutic efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to assess the safety and efficacy of N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide in humans, which can pave the way for its eventual approval as a therapeutic agent.
Synthesemethoden
The synthesis of N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide involves the reaction of 2-(2-phenylethylamino) acetyl chloride with ethyl propiolate in the presence of a base. The resulting product is then subjected to purification and isolation to obtain the final compound. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Several preclinical studies have shown that N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide has anticancer properties and can inhibit the growth of various cancer cell lines. Additionally, N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[2-oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-12(16)15-10-13(17)14-9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKCWBBVTXYOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(2-phenylethyl)carbamoyl]methyl}prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2430032.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)


![3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2430040.png)


![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2430048.png)



![4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2430054.png)
![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2430055.png)